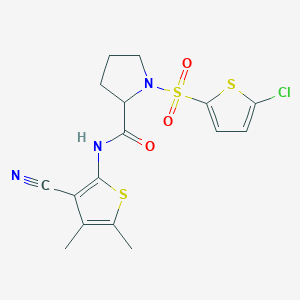

5-(Hydroxymethyl)-6-(4-methoxyphenyl)-1-methylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

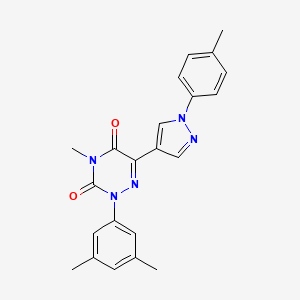

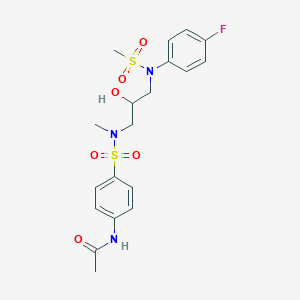

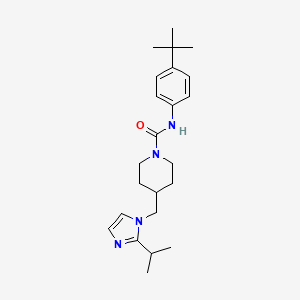

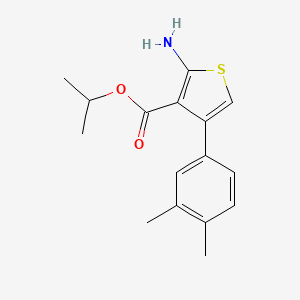

The compound “5-(Hydroxymethyl)-6-(4-methoxyphenyl)-1-methylpiperidin-2-one” is a piperidinone derivative. Piperidinones are a class of organic compounds containing a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “5-(Hydroxymethyl)” and “6-(4-methoxyphenyl)” parts suggest the presence of a hydroxymethyl group (a carbon atom with an attached hydroxyl group) and a methoxyphenyl group (a phenyl ring with an attached methoxy group), respectively .

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Piperidinones, hydroxymethyl groups, and methoxyphenyl groups each have their own typical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the hydroxymethyl and methoxyphenyl groups could influence its solubility, melting point, and boiling point .Scientific Research Applications

Imaging Probe Development

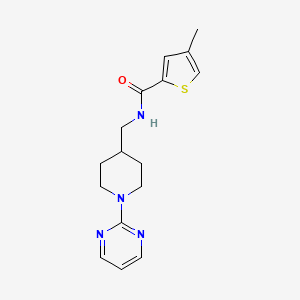

One significant application of similar compounds to 5-(Hydroxymethyl)-6-(4-methoxyphenyl)-1-methylpiperidin-2-one is in the development of imaging probes. For example, a study by Prabhakaran et al. (2006) involved synthesizing a compound labeled [O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide ([11C]AC90179) to investigate its potential as a PET ligand for imaging 5-HT2A receptors. However, this compound demonstrated rapid influx and efflux in brain regions without specific binding, indicating it was not suitable as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).

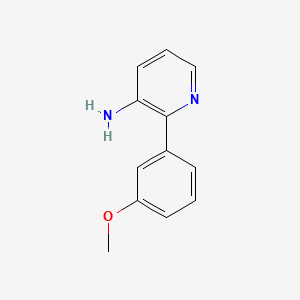

Antioxidant and Antimicrobial Potential

Harini et al. (2014) synthesized novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters and evaluated their in vitro antioxidant and antimicrobial activities. Among the synthesized analogues, certain compounds exhibited promising antioxidant activity, and others showed significant antibacterial and antifungal activities (Harini et al., 2014).

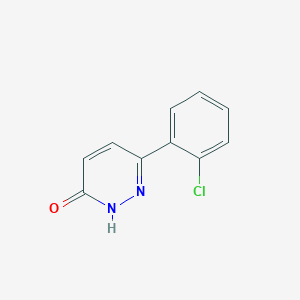

Molecular Structure Analysis

Wu et al. (2021) focused on synthesizing and analyzing the structural properties of a compound with a similar structure: 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. This compound demonstrated inhibitory activity on SHP2 protein and was better than a reference compound in inhibitory activity at 10 μM (Wu et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-(hydroxymethyl)-6-(4-methoxyphenyl)-1-methylpiperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-15-13(17)8-5-11(9-16)14(15)10-3-6-12(18-2)7-4-10/h3-4,6-7,11,14,16H,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOORXKZEHGBSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CCC1=O)CO)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)

![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2357756.png)

![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)